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Compound of Interest

Compound Name:
2-Amino-3-phenylpropanamide

hydrochloride

Cat. No.: B555564 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive investigation into the structural properties of 2-
Amino-3-phenylpropanamide hydrochloride, a compound of interest in pharmaceutical and

biochemical research. This document outlines its physicochemical characteristics, and while

detailed experimental crystallographic and spectroscopic data for the hydrochloride salt are not

readily available in the surveyed literature, this guide presents the available information for the

free base, 2-Amino-3-phenylpropanamide, and discusses the expected structural impact of

hydrochloride formation.

Physicochemical Properties
2-Amino-3-phenylpropanamide hydrochloride, also known as DL-Phenylalanine amide

hydrochloride, is the salt form of the amino acid derivative 2-Amino-3-phenylpropanamide. The

hydrochloride form enhances the compound's solubility in aqueous solutions.[1][2] Key

physicochemical properties are summarized in the table below.
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Property Value References

Chemical Formula C₉H₁₃ClN₂O [1]

Molecular Weight 200.67 g/mol [1][3][4]

Appearance
White to off-white

powder/crystal
[1][3]

Melting Point 231-243 °C [3][4]

Solubility Soluble in water [1]

Synthesis
The synthesis of 2-Amino-3-phenylpropanamide hydrochloride can be achieved through

several routes. A common method involves the ammonolysis of a suitable phenylalanine ester.

For instance, the synthesis of S-2-aminobutanamide hydrochloride has been described

involving the ammoniation of a 2-bromobutyric acid methyl ester to form the amide, followed by

resolution and salification with hydrogen chloride.[5] A similar pathway can be envisaged for 2-
Amino-3-phenylpropanamide hydrochloride, starting from the corresponding phenylalanine

derivative.

A general synthetic workflow is depicted below:

Synthesis Workflow

Phenylalanine Derivative
(e.g., Ester) Ammonolysis 2-Amino-3-phenylpropanamide

(Free Base) Salification with HCl 2-Amino-3-phenylpropanamide
Hydrochloride

Click to download full resolution via product page

A generalized synthetic pathway for 2-Amino-3-phenylpropanamide hydrochloride.

Structural Characterization
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A thorough structural characterization of a molecule involves determining its connectivity, three-

dimensional arrangement, and electronic properties. This is typically achieved through a

combination of spectroscopic and crystallographic techniques.

Crystallographic Properties
A definitive determination of the three-dimensional structure of 2-Amino-3-
phenylpropanamide hydrochloride would be achieved through single-crystal X-ray

diffraction. This technique provides precise measurements of unit cell dimensions, bond

lengths, and bond angles. Despite extensive searches of chemical and crystallographic

databases, a complete, publicly available crystal structure for 2-Amino-3-phenylpropanamide
hydrochloride could not be located.

However, the crystal structure of related Nα-aroyl-N-aryl-phenylalanine amides has been

determined, demonstrating that these molecules can form well-defined crystalline structures

amenable to X-ray diffraction analysis.[6] In the absence of experimental data for the

hydrochloride salt, a theoretical discussion of its expected structural features is presented.

The protonation of the primary amine group to form the ammonium hydrochloride salt is

expected to lead to several key structural changes:

Elongation of the C-N bond: The C-NH₃⁺ bond is anticipated to be slightly longer than the C-

NH₂ bond in the free base due to the change in hybridization and electrostatic repulsion.

Changes in intermolecular interactions: The presence of the charged ammonium group and

the chloride counter-ion will introduce strong electrostatic interactions and hydrogen bonding

opportunities, significantly influencing the crystal packing.

Conformational adjustments: The bulky -NH₃⁺ group may lead to slight changes in the

torsional angles of the molecule to accommodate the new steric and electronic environment.

A logical workflow for crystallographic analysis is presented below:
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Crystallographic Analysis Workflow

Single Crystal Growth X-ray Diffraction Data Collection Structure Solution and Refinement Analysis of Structural Parameters
(Bond lengths, angles, etc.)

Click to download full resolution via product page

A typical workflow for single-crystal X-ray diffraction analysis.

Spectroscopic Properties
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform

Infrared (FTIR) spectroscopy are essential for elucidating the structure of molecules in various

states.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic

nuclei. For 2-Amino-3-phenylpropanamide hydrochloride, ¹H and ¹³C NMR would be the

primary techniques used.

While a fully assigned spectrum for the hydrochloride salt is not available in the reviewed

literature, the expected signals can be predicted based on the structure of the free base, 2-

Amino-3-phenylpropanamide. The protonation of the amino group would lead to a downfield

shift of the adjacent α-proton signal due to the electron-withdrawing effect of the -NH₃⁺ group.

Expected ¹H NMR Signals for 2-Amino-3-phenylpropanamide:
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Protons
Expected Chemical Shift
(ppm)

Multiplicity

Aromatic (C₆H₅) 7.2 - 7.4 Multiplet

Amide (-CONH₂) 7.5 - 8.5 Broad Singlets

α-CH 3.5 - 4.0 Triplet/Doublet of Doublets

β-CH₂ 2.8 - 3.2 Multiplet

Amino (-NH₂) 1.5 - 2.5 Broad Singlet

Expected ¹³C NMR Signals for 2-Amino-3-phenylpropanamide:

Carbon Expected Chemical Shift (ppm)

Carbonyl (-C=O) 170 - 180

Aromatic (C₆H₅) 125 - 140

α-CH 50 - 60

β-CH₂ 35 - 45

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation. The FTIR spectrum of 2-Amino-3-phenylpropanamide
hydrochloride is expected to show characteristic absorption bands for the amine, amide, and

phenyl groups.

The protonation of the primary amine to an ammonium group will result in the appearance of

characteristic N-H stretching and bending vibrations in the IR spectrum.

Expected FTIR Absorption Bands for 2-Amino-3-phenylpropanamide Hydrochloride:
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Functional Group Wavenumber (cm⁻¹) Vibration

Ammonium (-NH₃⁺) 3000 - 3300 N-H Stretch

Aromatic C-H 3000 - 3100 C-H Stretch

Aliphatic C-H 2850 - 3000 C-H Stretch

Amide C=O 1630 - 1680 C=O Stretch (Amide I)

Amide N-H 1550 - 1640 N-H Bend (Amide II)

Ammonium (-NH₃⁺) 1500 - 1600 N-H Bend

Aromatic C=C 1450 - 1600 C=C Stretch

Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and structural characterization

of 2-Amino-3-phenylpropanamide hydrochloride are not readily available. However, general

procedures for the techniques that would be employed are described below.

General Synthesis of 2-Amino-3-phenylpropanamide
Hydrochloride
A plausible synthesis would involve the reaction of a phenylalanine ester with ammonia,

followed by acidification.

Ammonolysis: L-phenylalanine methyl ester hydrochloride is dissolved in a saturated solution

of ammonia in methanol. The reaction mixture is stirred in a sealed vessel at room

temperature for 24-48 hours. The progress of the reaction is monitored by thin-layer

chromatography.

Work-up: The solvent and excess ammonia are removed under reduced pressure. The

resulting crude product, 2-Amino-3-phenylpropanamide, is then purified, for example, by

recrystallization.

Salification: The purified 2-Amino-3-phenylpropanamide is dissolved in a suitable solvent

(e.g., diethyl ether or methanol), and a solution of hydrogen chloride in the same solvent is
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added dropwise with stirring. The resulting precipitate of 2-Amino-3-phenylpropanamide
hydrochloride is collected by filtration, washed with the solvent, and dried under vacuum.

Single-Crystal X-ray Diffraction
Crystal Growth: Single crystals of 2-Amino-3-phenylpropanamide hydrochloride suitable

for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution in a

suitable solvent or solvent mixture.

Data Collection: A selected crystal is mounted on a goniometer and placed in a

diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal

vibrations. X-ray diffraction data are collected by rotating the crystal in a monochromatic X-

ray beam and recording the diffraction pattern on a detector.[6][7]

Structure Solution and Refinement: The collected diffraction data are processed to determine

the unit cell parameters and space group. The crystal structure is then solved using direct

methods or Patterson methods and refined using least-squares techniques to obtain the final

atomic coordinates, bond lengths, and bond angles.[6][7]

NMR Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Amino-3-phenylpropanamide
hydrochloride is dissolved in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in an

NMR tube.

Data Acquisition: The NMR tube is placed in the NMR spectrometer. ¹H and ¹³C NMR spectra

are acquired using standard pulse sequences. Two-dimensional NMR experiments, such as

COSY and HSQC, can be performed to aid in the assignment of signals.[8][9][10]

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to

obtain the NMR spectra. The spectra are then phased, baseline corrected, and referenced.

The chemical shifts, coupling constants, and integrals of the signals are determined.[11]

FTIR Spectroscopy
Sample Preparation: A small amount of the powdered 2-Amino-3-phenylpropanamide
hydrochloride is mixed with dry potassium bromide (KBr) and pressed into a thin,
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transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total

Reflectance (ATR) accessory.[12][13][14]

Data Acquisition: A background spectrum of the KBr pellet or the empty ATR crystal is

recorded. The sample is then placed in the FTIR spectrometer, and the infrared spectrum is

recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[13]

Data Analysis: The absorbance or transmittance spectrum is analyzed to identify the

characteristic absorption bands of the functional groups present in the molecule.

Conclusion
This technical guide has summarized the available structural and physicochemical information

for 2-Amino-3-phenylpropanamide hydrochloride. While a complete experimental

determination of its crystal structure is not yet publicly available, this document provides a

foundation for researchers by presenting the known properties and outlining the standard

experimental protocols for its synthesis and detailed structural characterization. Further

research, particularly single-crystal X-ray diffraction and detailed spectroscopic analysis, is

required to fully elucidate the precise three-dimensional structure and intermolecular

interactions of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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